1-Bromo-2-(chloromethyl)-3-fluorobenzene chemical properties
1-Bromo-2-(chloromethyl)-3-fluorobenzene chemical properties
High-Fidelity Scaffold for Divergent Heterocyclic Synthesis [1][2]
Executive Summary
1-Bromo-2-(chloromethyl)-3-fluorobenzene (CAS: 1182357-16-9) is a trisubstituted benzene derivative that serves as a high-value pharmacophore building block.[1][2][3][4] Its structural utility lies in its orthogonal reactivity profile : it possesses three distinct chemical handles—a benzylic chloride, an aryl bromide, and an aryl fluoride—positioned contiguously (1,2,3-substitution).[1]
For drug development professionals, this molecule offers a strategic advantage: it allows for chemoselective sequential functionalization .[1][2] The aryl bromide facilitates palladium-catalyzed cross-coupling without compromising the benzylic chloride, or conversely, the benzylic position can be derivatized via nucleophilic substitution (
Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 1-Bromo-2-(chloromethyl)-3-fluorobenzene |
| CAS Number | 1182357-16-9 |
| Molecular Formula | |
| Molecular Weight | 223.45 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
| Reactivity Class | Benzylic Halide / Aryl Halide |
| Key Hazard | Lachrymator , Skin Corrosive (Category 1B) |
Chemoselective Reactivity & Mechanistic Insight[1]
The molecule's power lies in the electronic and steric differentiation of its substituents.[1][2]
The Benzylic Chloride ( -Cl)[1][2]
-
Mechanism: Highly reactive electrophile susceptible to
attack.[1][2] -
Reactivity: The C-Cl bond is activated by the aromatic ring, making it significantly more labile than the aryl bromide towards nucleophiles (amines, thiols, azides).[1]
-
Strategic Use: Ideal for constructing fused heterocycles (e.g., isoindolines, dihydroisoquinolines) by first alkylating a nucleophile and then cyclizing onto the aryl bromide position.
The Aryl Bromide ( -Br)[1][2]
-
Mechanism: Oxidative addition handle for Pd(0) species.[1][2]
-
Selectivity: Under controlled conditions (specific ligands like
), the Ar-Br bond can be engaged in Suzuki-Miyaura or Buchwald-Hartwig couplings without affecting the benzylic chloride.[1][2] This is non-trivial, as benzylic halides can undergo oxidative addition or hydrolyze under basic coupling conditions.[1][2] -
Electronic Effect: The adjacent fluorine atom (C3) exerts an inductive withdrawing effect (-I), slightly deactivating the C1-Br bond towards oxidative addition compared to non-fluorinated analogs, but this is often negligible with modern catalyst systems.[1][2]
The Aryl Fluoride (C-F)[1][7]
-
Stability: Inert to standard nucleophilic substitution and cross-coupling conditions, serving to modulate lipophilicity (LogP) and prevent metabolic oxidation at the C3 position.[1]
Figure 1: Orthogonal reactivity handles allowing for divergent synthesis pathways.
Validated Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Couple an aryl boronic acid to the C1-Br position while retaining the reactive C2-chloromethyl group.[1][2]
Challenge: Preventing hydrolysis of the benzylic chloride or "homo-coupling" side reactions.
Solution: Use of a bulky, electron-rich phosphine ligand (
Reagents:
-
Substrate: 1-Bromo-2-(chloromethyl)-3-fluorobenzene (1.0 equiv)[1][2]
-
Boronic Acid:
(1.1 equiv)[1][2] -
Catalyst:
(0.2 mol%)[1][4][6] -
Ligand:
(0.4 mol%)[1][6] -
Base:
(2.0 equiv)[1][6] -
Solvent: Toluene : Water (10:1 v/v)[1]
Step-by-Step Methodology:
-
Charge: In a glovebox or under Argon flow, charge a reaction vial with the substrate (1.0 eq), aryl boronic acid (1.1 eq),
(2.0 eq), (0.2 mol%), and (0.4 mol%). -
Solvate: Add degassed Toluene and Water (10:1 ratio). The biphasic system helps moderate the basicity experienced by the benzylic halide.[1][2]
-
Reaction: Seal the vessel and heat to 80°C for 2–4 hours. Monitor by TLC/LCMS.[1][2]
-
Workup: Cool to RT. Dilute with ethyl acetate, wash with water and brine.[1][2] Dry over
.[1][2] -
Purification: Flash column chromatography.
-
Expected Outcome: >85% yield of the biaryl product with the chloromethyl group intact [1].
Protocol B: Heterocycle Synthesis (Isoindoline Formation)
Objective: Synthesis of 4-fluoroisoindoline derivatives via sequential substitution and cyclization.[1][2]
Methodology:
-
Alkylation: Treat 1-Bromo-2-(chloromethyl)-3-fluorobenzene with a primary amine (
) and in Acetonitrile at RT. The amine selectively displaces the benzylic chloride.[1][2] -
Cyclization: Subject the resulting secondary amine to intramolecular Buchwald-Hartwig amination (
, BINAP, , Toluene, 100°C). -
Result: Formation of the N-substituted 4-fluoroisoindoline scaffold.
Synthesis Workflow Diagram
The following diagram illustrates the divergent synthetic utility, showing how the order of operations can be manipulated based on target molecule stability.
Figure 2: Divergent synthetic pathways utilizing the scaffold's orthogonal handles.
Safety & Handling Guidelines
Critical Warning: Like most benzylic halides, this compound is a potent lachrymator (tear gas agent).[1]
-
Engineering Controls: All operations, including weighing, must be performed inside a functioning chemical fume hood.[1][2]
-
PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a lab coat.[1][2] If handling >1g, use a face shield.[1][2]
-
Decontamination: Spills should be neutralized with a dilute solution of ethanolic ammonia or 5% aqueous sodium hydroxide to hydrolyze the benzylic chloride before cleanup.[1][2]
-
Storage: Store under inert atmosphere (
or Ar) at 2-8°C. The benzylic chloride is prone to hydrolysis if exposed to atmospheric moisture over time, releasing HCl gas.[1][2]
References
-
Benchchem. 1-Bromo-2-(chloromethyl)-3-fluorobenzene Product Description & Applications. Retrieved from [1][4]
-
Pei, M., Liu, P., et al. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of Chloromethyl Bromobenzene with Arylboronic Acids.[1][6][7] PMC PubMed Central.[1][2] Retrieved from [1][2]
-
PubChem. 1-Bromo-2-(chloromethyl)-3-fluorobenzene Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]
-
Fisher Scientific. Safety Data Sheet: Benzylic Halides General Handling. Retrieved from [1]
Sources
- 1. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-3-chloro-2-fluorobenzene | C6H3BrClF | CID 3685762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1182357-16-9|1-Bromo-2-(chloromethyl)-3-fluorobenzene|BLD Pharm [bldpharm.com]
- 4. 1-Bromo-2-(chloromethyl)-3-fluorobenzene | 1182357-16-9 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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